
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid is a thiophene derivative with a molecular formula of C8H10O3S Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反応の分析
Types of Reactions
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other functional groups.
Substitution: This reaction can replace hydrogen atoms or other substituents on the thiophene ring with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural properties but different functional groups.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-3-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group at position 3.
Uniqueness
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H10O3S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
5-(2-hydroxypropan-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H10O3S/c1-8(2,11)6-3-5(4-12-6)7(9)10/h3-4,11H,1-2H3,(H,9,10) |
InChIキー |
SAJAFTYQNDZIRZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=CS1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



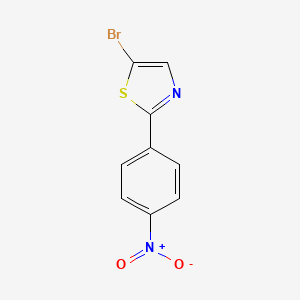
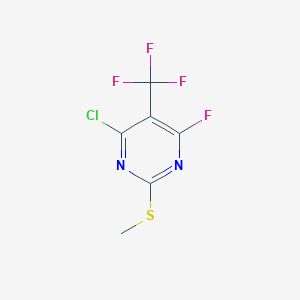
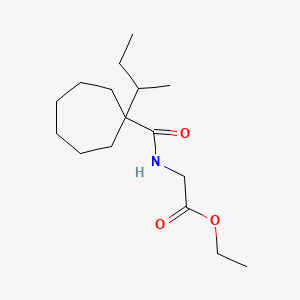
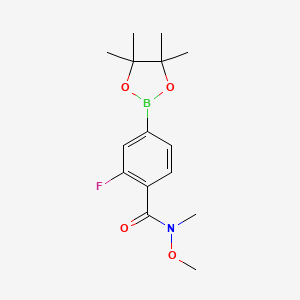
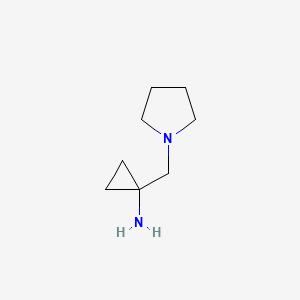

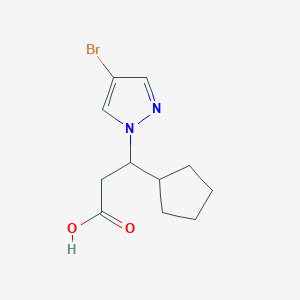
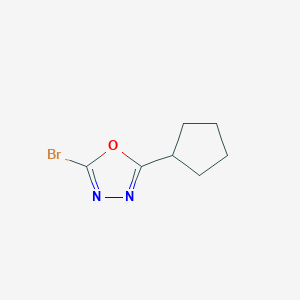
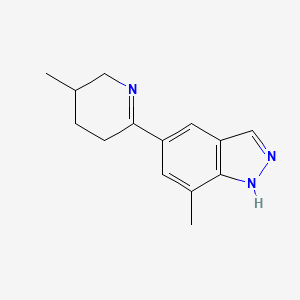



![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)
